阿根廷宁

描述

Argentinine is a natural product found in Annona montana, Stephania tetrandra, and other organisms with data available.

科学研究应用

细胞毒性作用:阿根廷宁已对不同的细胞系表现出细胞毒性作用。在研究“来自银背木(Meliaceae)茎皮的新型细胞毒性原柠檬苦素”中,阿根廷宁对 P-388 鼠白血病细胞表现出显着的细胞毒性活性 (Farabi 等,2017)。类似地,研究“山刺果的细胞毒性生物碱”确定阿根廷宁是从山刺果叶中分离出的细胞毒性生物碱之一 (Wu 等,1993)。

药用潜力:研究已经探索了阿根廷宁的潜在药用应用。例如,“来自三瓣丹尼木的色酮和菲类生物碱”将阿根廷宁确定为具有潜在药用意义的分离化合物 (López-Martín 等,2002)。在“来自银背木树皮的细胞毒性 3,4-secoapotirucallanes”中,与阿根廷宁相关的化合物表现出中等的细胞毒性活性,表明它们在药物开发中的潜力 (Mohamad 等,1999)。

化学分析和分离:各种研究集中在阿根廷宁的分离和化学分析上。例如,“来自橄榄瓜蒂利亚(番荔枝科)树皮的异喹啉衍生物生物碱”讨论了阿根廷宁和其他生物碱的分离和结构解析 (Araújo 等,2020)。

对一氧化氮产生的抑制作用:研究“来自越南风花的生物碱对脂多糖刺激的 RAW264.7 巨噬细胞中一氧化氮产生的抑制作用”发现,阿根廷宁是评估其对巨噬细胞中一氧化氮产生的抑制作用的化合物之一 (Tu 等,2021)。

作用机制

Target of Action

Argentinine, also known as L-arginine, is an essential amino acid that plays a crucial role in various physiological functions . It primarily targets the cardiovascular, immune, and nervous systems .

Mode of Action

Argentinine’s mode of action is primarily attributed to its role as a precursor to nitric oxide (NO) . NO is a potent vasodilator that plays a significant role in maintaining vascular tone and structure. It is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .

Biochemical Pathways

The biochemical pathways involving argentinine are complex and multifaceted. As a precursor to NO, argentinine plays a critical role in the nitric oxide synthase (NOS) pathway, which is essential for cardiovascular health . Additionally, argentinine is involved in protein synthesis and can be converted into other important molecules, such as creatine, glutamate, and proline, impacting various metabolic pathways.

Pharmacokinetics

The pharmacokinetics of argentinine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, argentinine is absorbed in the small intestine and then distributed throughout the body. It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine .

Result of Action

The action of argentinine results in various physiological effects. Its role as a precursor to NO leads to vasodilation, which can lower blood pressure and improve cardiovascular health . Additionally, argentinine’s involvement in protein synthesis and other metabolic pathways can impact muscle growth, wound healing, and immune function.

属性

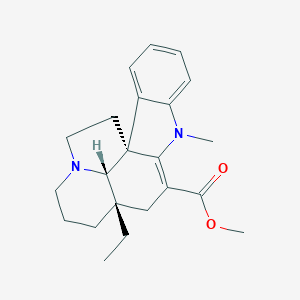

IUPAC Name |

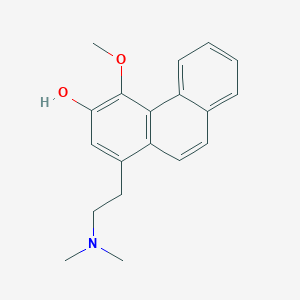

1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-10-14-12-17(21)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18/h4-9,12,21H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXNUWJYBNHDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

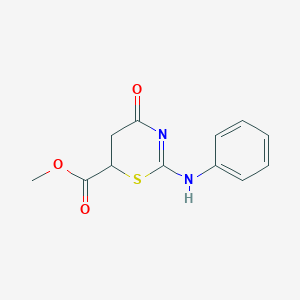

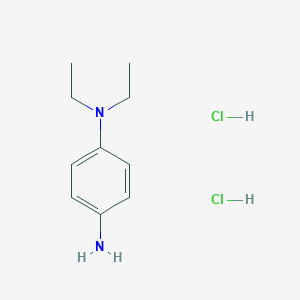

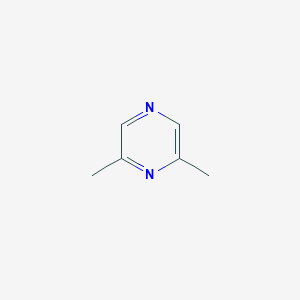

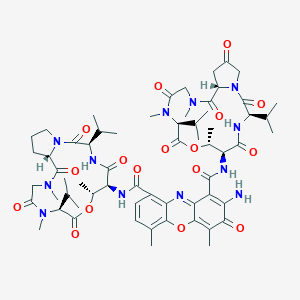

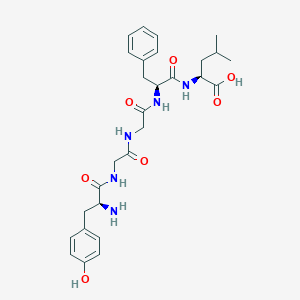

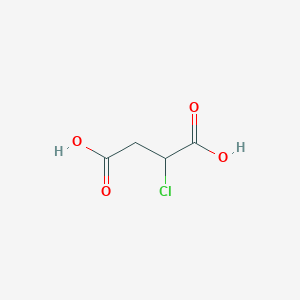

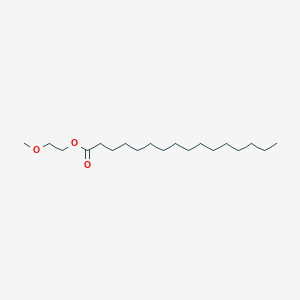

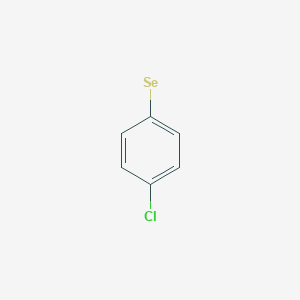

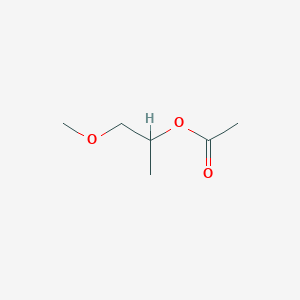

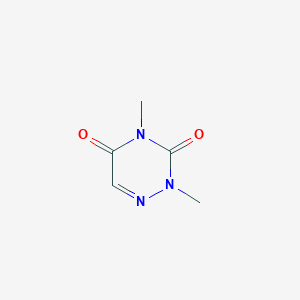

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of plants is Argentinine typically found in?

A1: Argentinine has been isolated from plants belonging to different families, showcasing its diverse presence in the plant kingdom. Some examples include:

- Papaveraceae: Argentinine was identified in Papaver fugax, marking its first reported occurrence within the Papaveraceae family. []

- Annonaceae: Several studies report Argentinine's presence in Annonaceae species like Dennettia tripetala, Guatteria foliosa, Phaeanthus vietnamensis, and Fissistigma fulgens. [, , , ]

- Lauraceae: Argentinine was also isolated from the leaf alkaloid extract of Cryptocarya nigra, a species belonging to the Lauraceae family. []

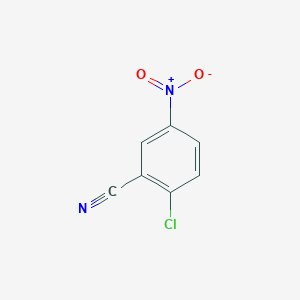

Q2: What is the chemical structure of Argentinine?

A2: Argentinine is a phenanthrene alkaloid. While the provided abstracts don't detail its specific spectroscopic data, its structure can be readily found in chemical databases like PubChem and ChemSpider.

Q3: Has Argentinine displayed any promising biological activities?

A3: While research is still ongoing, Argentinine has shown interesting activity in some preliminary studies:

- Anti-parasitic activity: Argentinine, alongside other alkaloids, exhibited notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, in a study using extracts from Guatteria foliosa. []

- Anti-inflammatory potential: Although Argentinine itself wasn't the primary focus, a study investigating compounds from Phaeanthus vietnamensis for their ability to inhibit nitric oxide production (a marker of inflammation) in lipopolysaccharide-stimulated RAW264.7 macrophages found that Argentinine showed moderate inhibitory activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)